4-(4-(benzyloxy)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
4-(4-(benzyloxy)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is an organic compound with a unique structural framework that integrates elements like a benzyloxyphenyl group and a fluorobenzyl group into a pyrrolo[3,4-d]pyrimidine skeleton. This fusion gives the compound potentially diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of this compound can follow various pathways:
Initial formation of the benzyloxyphenyl derivative through etherification.
Introduction of the fluorobenzyl group through nucleophilic substitution.
Cyclization reactions to form the tetrahydropyrrolo[3,4-d]pyrimidine framework. Reaction conditions often involve catalysts like palladium complexes and solvents such as dimethylformamide (DMF).
Industrial Production Methods For large-scale production, an efficient and scalable synthetic route is required. This typically involves using continuous flow chemistry to optimize reaction times and yields. Key steps include catalyzed cyclization reactions and protecting group strategies to ensure product purity.
Chemical Reactions Analysis
Types of Reactions The compound can undergo various chemical reactions, such as:
Oxidation : Generally leads to the formation of carbonyl-containing derivatives.
Reduction : Can transform nitro
Properties
IUPAC Name |
6-[(4-fluorophenyl)methyl]-4-(4-phenylmethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3/c27-20-10-6-17(7-11-20)14-30-15-22-23(25(30)31)24(29-26(32)28-22)19-8-12-21(13-9-19)33-16-18-4-2-1-3-5-18/h1-13,24H,14-16H2,(H2,28,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCRUSUQVISYNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)N1CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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